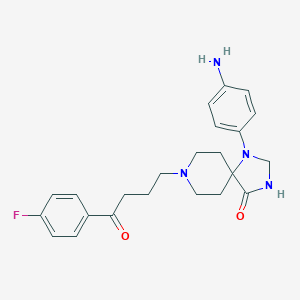

4-Aminospiroperidol

Description

4-Aminospiroperidol is a spirocyclic compound characterized by a cyclopropane-indole core structure and a critical amino substituent at the 4-position. These compounds are typically analyzed via NMR and mass spectrometry to confirm purity and stereochemistry. The amino group in 4-Aminospiroperidol likely enhances binding affinity to kinase domains, as observed in related spiro derivatives .

Properties

CAS No. |

114442-96-5 |

|---|---|

Molecular Formula |

C23H27FN4O2 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

1-(4-aminophenyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1,3,8-triazaspiro[4.5]decan-4-one |

InChI |

InChI=1S/C23H27FN4O2/c24-18-5-3-17(4-6-18)21(29)2-1-13-27-14-11-23(12-15-27)22(30)26-16-28(23)20-9-7-19(25)8-10-20/h3-10H,1-2,11-16,25H2,(H,26,30) |

InChI Key |

MJEREOGWNZGKRN-UHFFFAOYSA-N |

SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=C(C=C3)N)CCCC(=O)C4=CC=C(C=C4)F |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=C(C=C3)N)CCCC(=O)C4=CC=C(C=C4)F |

Other CAS No. |

114442-96-5 |

Synonyms |

4-aminospiroperidol ASPD |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Spirocyclic Core: 4-Aminospiroperidol shares the spiro[cyclopropane-indole] backbone with B5 and B7, which is critical for conformational rigidity and kinase binding . In contrast, Haloperidol Related Compound A lacks a spiro system, instead featuring a butyrophenone scaffold linked to piperidinyl groups .

- Substituent Diversity: The 4-amino group in 4-Aminospiroperidol distinguishes it from B5 (chlorophenyl) and B7 (pyrazolyl), suggesting tailored interactions with kinase active sites. Haloperidol’s analog emphasizes chlorophenyl and piperidinyl moieties, aligning with its neuroleptic applications .

- Synthetic Routes : B5–B7 derivatives require pyrimidine coupling and cyclopropanation steps , whereas Haloperidol analogs rely on piperidine alkylation and ketone formation .

Bioactivity and Pharmacological Profiles

While explicit data for 4-Aminospiroperidol is unavailable, its analogs exhibit potent EGFR/HER2 inhibition. For example:

Mechanistic Differences :

- 4-Aminospiroperidol analogs likely bind to the ATP pocket of EGFR/HER2 via hydrogen bonding (amino group) and π-π stacking (pyridinyl groups) .

- Haloperidol derivatives target G-protein-coupled receptors through hydrophobic and electrostatic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.